4-iodo-3-methoxy-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

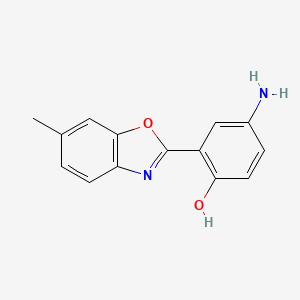

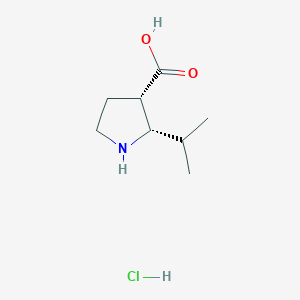

4-Iodo-3-methoxy-1H-pyrazole is a chemical compound with the CAS Number: 1350325-05-1 . It has a molecular weight of 224 and its IUPAC name is 4-iodo-3-methoxy-1H-pyrazole . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of pyrazole compounds, including 4-iodo-3-methoxy-1H-pyrazole, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, 4-Iodopyrazole can undergo iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Molecular Structure Analysis

The molecular structure of 4-iodo-3-methoxy-1H-pyrazole can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR . Crystallographic data can be obtained through techniques like the shutterless ω-scan .Chemical Reactions Analysis

Pyrazole compounds, including 4-iodo-3-methoxy-1H-pyrazole, are known to participate in various chemical reactions. For instance, they can undergo [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclizations .Physical And Chemical Properties Analysis

4-Iodo-3-methoxy-1H-pyrazole is a solid substance with a molecular weight of 224 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-iodo-3-methoxy-1H-pyrazole: is a compound of interest in medicinal chemistry due to its potential as a scaffold for drug development . Pyrazole derivatives are known for their therapeutic potential and have been explored for various pharmacological functions, including anti-inflammatory, anticancer, and antiviral activities . The iodine and methoxy groups on the pyrazole ring can be modified to create new compounds with specific biological activities.

Drug Discovery

In drug discovery, 4-iodo-3-methoxy-1H-pyrazole serves as a valuable intermediate for synthesizing biologically active compounds . Its structure allows for further functionalization, leading to the creation of novel molecules that can be screened for activity against various diseases. For instance, pyrazole derivatives have been investigated for their efficacy in inhibiting cancer cell growth and other disease-related biological processes .

Agrochemistry

The pyrazole ring is a common feature in agrochemicals due to its bioactivity. 4-iodo-3-methoxy-1H-pyrazole could be utilized to develop new pesticides or herbicides. The introduction of iodine and methoxy groups may enhance the compound’s interaction with biological targets in pests and weeds, potentially leading to more effective agrochemical agents .

Coordination Chemistry

In coordination chemistry, 4-iodo-3-methoxy-1H-pyrazole can act as a ligand, coordinating with metal ions to form complexes . These complexes can be studied for their catalytic properties or used in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.

Organometallic Chemistry

4-iodo-3-methoxy-1H-pyrazole: is also relevant in organometallic chemistry, where it can be used to create organometallic compounds with potential applications in catalysis and materials science . The iodine atom in the compound can facilitate cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.

Synthesis of Heterobiaryls

The compound is used in indium-mediated synthesis of heterobiaryls, which are important in pharmaceuticals and organic light-emitting diodes (OLEDs) technology . The ability to introduce various substituents at the pyrazole ring opens up possibilities for fine-tuning the electronic properties of these materials.

Biological Studies

Pyrazole derivatives, including 4-iodo-3-methoxy-1H-pyrazole , are often used in biological studies to understand the mechanism of action at the molecular level . They can serve as probes or inhibitors in biochemical assays, helping to elucidate the role of specific enzymes or receptors in disease pathology.

Green Chemistry

The synthesis and application of pyrazole derivatives align with the principles of green chemistry . Researchers aim to develop synthetic routes that are

Wirkmechanismus

Target of Action

The primary targets of 4-Iodo-3-methoxy-1H-pyrazole are Alcohol dehydrogenase 1C , Alcohol dehydrogenase 1B , and Alcohol dehydrogenase 1A in humans, and Mycocyclosin synthase in Mycobacterium tuberculosis . These enzymes play crucial roles in various metabolic processes.

Mode of Action

For instance, Mycocyclosin synthase catalyzes C-C bond formation between the carbons ortho to the phenolic hydroxyl of cyclo(L-tyr-L-tyr) (cYY) producing mycocyclosin .

Biochemical Pathways

It is known to interact with enzymes involved in alcohol metabolism and mycocyclosin synthesis . The downstream effects of these interactions are yet to be fully understood.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s log P values suggest moderate lipophilicity, which may influence its distribution and elimination .

Result of Action

It is suggested that the compound may have potential pharmacological effects, including antileishmanial and antimalarial activities .

Safety and Hazards

The safety information for 4-iodo-3-methoxy-1H-pyrazole indicates that it is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . The safety data sheet suggests wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-iodo-5-methoxy-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2O/c1-8-4-3(5)2-6-7-4/h2H,1H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAILQXICKUNET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NN1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-3-methoxy-1H-pyrazole | |

CAS RN |

1350325-05-1 |

Source

|

| Record name | 4-iodo-3-methoxy-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2860612.png)

![N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide](/img/structure/B2860615.png)

![2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol](/img/structure/B2860616.png)

![N-(1-{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-chlorobenzenesulfonamide](/img/structure/B2860619.png)

![(4-(2,5-dimethylphenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2860621.png)